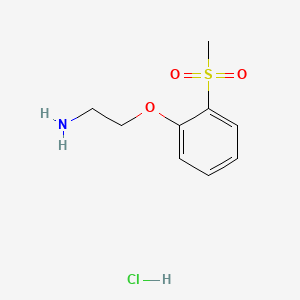![molecular formula C17H33N3O2 B6608214 tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate CAS No. 2353897-66-0](/img/structure/B6608214.png)
tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H33N3O2 and a molecular weight of 311.5 g/mol . This compound is primarily used for research purposes and is not suitable for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkyl halide to form the piperazine derivative. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperazine ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Piperazine derivatives with higher oxidation states.
Reduction: : Reduced forms of the compound.
Substitution: : Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the interaction of piperazine derivatives with biological targets.
Medicine: : Investigating potential therapeutic applications.
Industry: : Developing new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, altering their activity.
Comparación Con Compuestos Similares
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: is unique due to its specific structure and functional groups. Similar compounds include:
Piperazine derivatives: : Used in pharmaceuticals and research.
Tert-butyl esters: : Common in organic synthesis.
These compounds share structural similarities but differ in their functional groups and applications.
Propiedades
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-6-15(7-12-20)5-4-10-19-13-8-18-9-14-19/h15,18H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSOLJSQPXDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
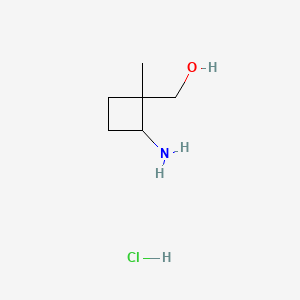
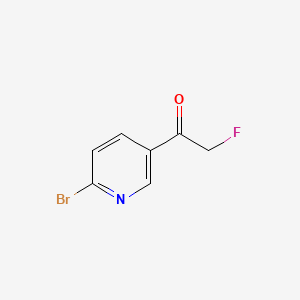
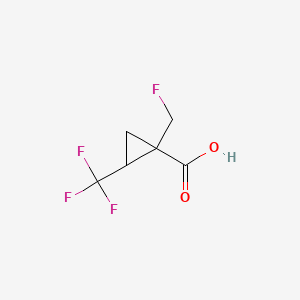
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)

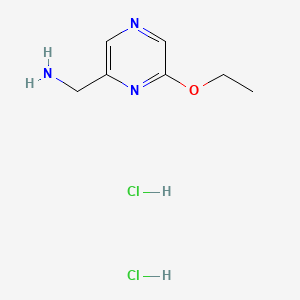

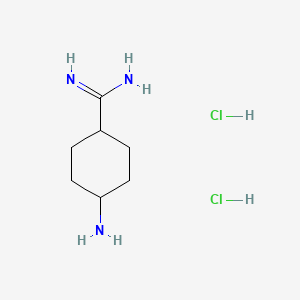
![ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans](/img/structure/B6608219.png)
